Allopregnanolone acetate Allopregnanolone acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16045491
InChI: InChI=1S/C23H36O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h16-21H,5-13H2,1-4H3/t16-,17?,18?,19?,20?,21?,22?,23?/m0/s1
SMILES:
Molecular Formula: C23H36O3
Molecular Weight: 360.5 g/mol

Allopregnanolone acetate

CAS No.:

Cat. No.: VC16045491

Molecular Formula: C23H36O3

Molecular Weight: 360.5 g/mol

* For research use only. Not for human or veterinary use.

Allopregnanolone acetate -

Specification

Molecular Formula C23H36O3
Molecular Weight 360.5 g/mol
IUPAC Name [(5S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Standard InChI InChI=1S/C23H36O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h16-21H,5-13H2,1-4H3/t16-,17?,18?,19?,20?,21?,22?,23?/m0/s1
Standard InChI Key GFHOQCXDABGYAL-ZVKOYPPWSA-N
Isomeric SMILES CC(=O)C1CCC2C1(CCC3C2CC[C@@H]4C3(CCC(C4)OC(=O)C)C)C
Canonical SMILES CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

Allopregnanolone acetate is a steroid ester derived from allopregnanolone (3α,5α-tetrahydroprogesterone) through acetylation at the 3β-hydroxyl position. This modification confers greater lipophilicity compared to allopregnanolone, potentially improving its penetration across the blood-brain barrier . The compound’s IUPAC name is 3β-acetoxy-5α-pregnan-20-one, and it is structurally characterized by a pregnane skeleton with a ketone group at position C20 and an acetylated hydroxyl group at position C3 .

Table 1: Key Physicochemical Properties of Allopregnanolone Acetate

PropertyValueSource
Molecular FormulaC23H36O3\text{C}_{23}\text{H}_{36}\text{O}_{3}
Molecular Weight360.5 g/mol
Melting Point143°C
Boiling Point443.7°C (predicted)
Density1.07 g/cm³ (predicted)
CAS Registry Number906-83-2

The acetate group at C3 stabilizes the molecule against enzymatic degradation, a critical factor in its prolonged half-life compared to allopregnanolone . Conformer generation for 3D structural analysis remains challenging due to undefined stereochemical centers, as noted in PubChem records .

Synthesis and Metabolic Pathways

Chemical Synthesis

Allopregnanolone acetate is synthesized via acetylation of allopregnanolone using acetic anhydride or acetyl chloride in the presence of a base. This reaction selectively targets the 3β-hydroxyl group, preserving the 5α-reduced configuration essential for GABAergic activity . Industrial-scale production often employs pregnenolone as a starting material, undergoing sequential reductions and acetylations .

Pharmacological Mechanisms and Neuroprotective Effects

GABAₐ Receptor Modulation

Allopregnanolone, the active metabolite of allopregnanolone acetate, enhances GABAergic inhibition by binding to a distinct site on GABAₐ receptors, increasing the frequency and duration of chloride channel opening . This mechanism underlies its anxiolytic, anticonvulsant, and sedative effects. In vitro studies show that allopregnanolone inhibits corticotropin-releasing hormone (CRH) promoter activity, suggesting a role in regulating the hypothalamic-pituitary-adrenal (HPA) axis .

Sex-Dimorphic Effects

Allopregnanolone levels and responses exhibit sexual dimorphism, with higher baseline concentrations in females due to progesterone fluctuations during the menstrual cycle . This disparity has implications for gender-specific therapeutic strategies in conditions like postpartum depression and catamenial epilepsy. A 2024 meta-analysis highlighted lower allopregnanolone levels in women with peripartum depressive symptoms, reinforcing its role in mood regulation .

Table 2: Therapeutic Effects of Allopregnanolone and Its Acetate Prodrug

EffectMechanismClinical RelevanceSource
AnxiolyticGABAₐ receptor potentiationPTSD, generalized anxiety disorder
AnticonvulsantEnhanced inhibitory neurotransmissionRefractory epilepsy
NeuroprotectiveReduction of oxidative stressAlzheimer’s disease, traumatic brain injury
AntidepressantHPA axis modulationPostpartum depression

Therapeutic Applications and Clinical Studies

Neuropsychiatric Disorders

Allopregnanolone acetate’s ability to bypass first-pass metabolism makes it a candidate for oral formulations in depression. Brexanolone, an intravenous allopregnanolone formulation, already holds FDA approval for postpartum depression . The acetate derivative could offer similar efficacy with improved convenience, though clinical trials are pending.

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